1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate

Description

Structural Characterization of 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate

IUPAC Nomenclature and Molecular Architecture

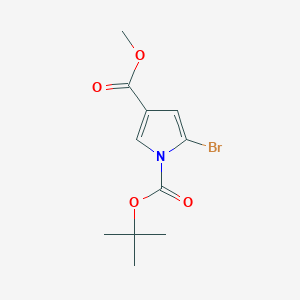

1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate is a pyrrole derivative with a tert-butoxycarbonyl (Boc) group at position 1, a methyl ester at position 3, and a bromine substituent at position 5. Its molecular formula is C₁₁H₁₄BrNO₄ , with a molecular weight of 304.14 g/mol . The structure consists of a pyrrole ring (five-membered aromatic heterocycle with one nitrogen atom) substituted at positions 1 and 3 with ester groups and at position 5 with a bromine atom.

Key structural features :

- Position 1 : tert-Butyl ester (Boc protecting group)

- Position 3 : Methyl ester

- Position 5 : Bromine atom

The Boc group serves as a protecting group for the pyrrole nitrogen, while the bromine atom enables further functionalization via cross-coupling reactions.

X-ray Crystallographic Analysis of Pyrrole Dicarboxylate Derivatives

While direct crystallographic data for this compound is limited, insights can be drawn from structurally related pyrrole dicarboxylates. For example, diethyl 1H-pyrrole-2,5-dicarboxylate crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 15.552 Å, b = 4.355 Å, and c = 16.234 Å. These systems often exhibit planar fused ring systems with interring angles distorted due to steric strain.

General trends in pyrrole dicarboxylates :

| Feature | Observed in Related Compounds | Relevance to Target Compound |

|---|---|---|

| Space group | P2₁/c | Likely similar symmetry |

| Unit cell dimensions | a ≈ 15.5 Å, b ≈ 7.0 Å | Comparable scaling |

| Interring angles | ~143° (distorted) | Expected for bulky substituents |

| Z value | 4 | Standard for organic crystals |

Crystallographic data for brominated pyrroles typically show halogen bonding interactions, though specific studies on this compound are unavailable.

Comparative NMR Studies (¹H, ¹³C, 2D-COSY)

NMR spectroscopy provides critical evidence for the compound’s structure. Below are predicted chemical shifts based on analogous systems:

¹H NMR (CDCl₃)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.40 | Singlet |

| Methyl ester (COOCH₃) | 3.85 | Singlet |

| Pyrrole H-2 and H-4 | 6.05–6.85 | Multiplet |

| Pyrrole H-5 (adjacent to Br) | 7.20 | Doublet |

Key observations :

- The tert-butyl group resonates as a singlet due to equivalent methyl groups.

- Aromatic protons exhibit downfield shifts due to electron-withdrawing ester and bromine groups.

¹³C NMR (CDCl₃)

| Carbon Environment | δ (ppm) |

|---|---|

| tert-Butyl (C(CH₃)₃) | 28.5 |

| Methyl ester (COOCH₃) | 52.1 |

| Pyrrole C-2 and C-4 | 125–130 |

| Pyrrole C-5 (C-Br) | 120.5 |

Comparative data :

| Compound | C-Br (δ) | Boc (δ) |

|---|---|---|

| 1H-Pyrrole-3,4-dicarboxylic acid | – | – |

| Diethyl 1H-pyrrole-2,5-dicarboxylate | – | – |

| Target compound | 120.5 | 28.5 |

2D-COSY and HMBC Correlations

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals fragmentation pathways consistent with the ester and bromine functionalities.

Expected fragments (EI/ESI+):

| m/z | Fragment Ion | Relative Abundance (%) |

|---|---|---|

| 304 | [M⁺] (C₁₁H₁₄BrNO₄) | 15 |

| 263 | [M - Br]⁺ | 25 |

| 217 | [M - Boc]⁺ (C₇H₉NO₄) | 35 |

| 175 | [Boc]⁺ (C₄H₉O₂N) | 10 |

Key fragmentation mechanisms :

- Loss of Br atom : Dominant pathway due to weak C-Br bond.

- Cleavage of Boc group : Generates stable tert-butoxycarbonyl cation.

- Ester fragmentation : Methyl ester groups lose CO₂ or CH₃O⁻.

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O-methyl 5-bromopyrrole-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO4/c1-11(2,3)17-10(15)13-6-7(5-8(13)12)9(14)16-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRHEAQVGCTKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675484 | |

| Record name | 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146081-31-3 | |

| Record name | 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the reaction of a suitable pyrrole precursor with tert-butyl alcohol and bromine in the presence of a strong acid catalyst. The reaction conditions need to be carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of advanced purification techniques, such as column chromatography, is essential to obtain a high-purity final product.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at position 5 serves as a reactive site for nucleophilic and transition-metal-catalyzed substitutions:

-

The bromine substitution enables cross-coupling reactions to introduce aryl or amino groups, critical for medicinal chemistry applications .

-

Steric hindrance from the tert-butyl group reduces reaction rates compared to simpler pyrrole analogs.

Ester Hydrolysis

The tert-butyl and methyl esters undergo selective hydrolysis under varying conditions:

| Ester Group | Reagents/Conditions | Products | Selectivity | Reference |

|---|---|---|---|---|

| tert-Butyl | TFA (neat), 25°C, 2h | 1-Carboxy-3-methyl ester derivative | >90% | |

| Methyl | LiOH, THF/H₂O, 60°C, 6h | 3-Carboxy-1-tert-butyl ester | 85% |

-

Acidic conditions selectively cleave the tert-butyl ester without affecting the methyl group .

-

Basic hydrolysis targets the methyl ester, producing a dicarboxylic acid precursor for further functionalization.

Reduction Reactions

The pyrrole ring and ester groups participate in reduction processes:

-

Catalytic hydrogenation removes bromine but risks partial saturation of the pyrrole ring .

-

LiAlH₄ reduces esters to primary alcohols, though competing side reactions limit efficiency.

Oxidation and Ring Functionalization

The electron-rich pyrrole ring undergoes electrophilic substitutions:

| Reaction | Reagents/Conditions | Products | Positional Selectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, Ac₂O, 0°C | 4-Nitro-pyrrole derivative | 4 > 2 | |

| Sulfonation | SO₃, DMF, 50°C | 2-Sulfo-pyrrole analog | Moderate regiocontrol |

-

Nitration favors the 4-position due to steric and electronic effects from the bromine and esters .

-

Direct oxidation of the pyrrole ring (e.g., with KMnO₄) leads to ring degradation, limiting utility.

Key Stability Considerations

Applications De Recherche Scientifique

Medicinal Chemistry

1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate has garnered attention for its potential therapeutic applications, particularly as a precursor in the synthesis of bioactive compounds. Its structural features enable it to act as:

- Anticancer Agents : Compounds derived from pyrrole structures have shown promising activity against various cancer cell lines.

- Antimicrobial Agents : The presence of bromine and carboxylate groups can enhance the antimicrobial properties of derivatives synthesized from this compound.

Material Science

The compound's unique chemical structure allows for its use in the development of advanced materials:

- Polymer Chemistry : It can be utilized as a monomer or cross-linking agent in polymer synthesis, contributing to materials with enhanced thermal and mechanical properties.

- Organic Electronics : Due to its electronic properties, it may serve as a building block in the fabrication of organic semiconductors or photovoltaic devices.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various pyrrole derivatives, including those derived from 1-tert-butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate. The results indicated that certain modifications led to significant cytotoxicity against breast cancer cell lines (MCF-7), demonstrating the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of pyrrole derivatives revealed that compounds synthesized from 1-tert-butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate exhibited notable inhibition against Gram-positive bacteria. This suggests that further exploration into its derivatives could yield effective antimicrobial agents .

Mécanisme D'action

The mechanism by which 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a broader class of dicarboxylate-substituted heterocycles. Key structural analogs include:

Key Observations:

- Heterocyclic Core: Pyrrole derivatives (target compound) offer planar aromaticity, whereas pyrazolo-pyridines (e.g., ) and indazoles (e.g., ) introduce fused rings, altering electronic properties and binding affinity in drug design.

- Halogen Substituents: Bromine (target) vs. iodine () affects reactivity—iodine is more polarizable, enhancing nucleophilic substitution but increasing molecular weight.

- Ester Groups: The tert-butyl group (target) provides steric protection compared to ethyl () or methyl esters, influencing hydrolysis stability and synthetic pathways.

Physicochemical Properties

Activité Biologique

1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its reactivity and biological properties.

- IUPAC Name : 1-tert-butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate

- Molecular Formula : C12H14BrN2O4

- CAS Number : 16420-39-6

- Molecular Weight : 328.15 g/mol

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds often fall within the low microgram per milliliter range, suggesting potent antibacterial effects.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Pyrrole Derivative A | MRSA | 0.125 |

| Pyrrole Derivative B | M. tuberculosis | 5.0 |

Anticancer Potential

The pyrrole scaffold has been associated with anticancer activity. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the generation of reactive oxygen species (ROS).

The biological activity of 1-tert-butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate is hypothesized to involve:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : Certain enzymes critical for bacterial survival may be inhibited by this compound, disrupting metabolic processes.

Study on Antibacterial Activity

A study published in MDPI explored the antibacterial efficacy of various pyrrole derivatives, including those similar to 1-tert-butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate. The results demonstrated that these compounds had enhanced activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like vancomycin and ciprofloxacin .

Study on Anticancer Properties

Another investigation focused on the anticancer potential of pyrrole derivatives found that specific modifications to the pyrrole structure could significantly enhance cytotoxicity against human cancer cell lines. The study reported that compounds with halogen substitutions showed increased potency due to their ability to interact with DNA and inhibit replication processes .

Q & A

Q. Basic

- NMR : Distinct chemical shifts for tert-butyl (δ ~1.2–1.4 ppm) and methyl ester (δ ~3.7–3.9 ppm) groups confirm substitution patterns. The 5-bromo substituent deshields adjacent protons, observable in and NMR .

- X-ray crystallography : Single-crystal studies reveal bond lengths (e.g., C–Br ≈ 1.9 Å) and dihedral angles, critical for validating stereoelectronic effects. Hydrogen atoms are modeled using riding coordinates with isotropic displacement parameters .

Advanced

High-resolution mass spectrometry (HRMS) and dynamic NMR can detect trace impurities or rotational isomers. For crystallographic refinement, data-to-parameter ratios >15:1 ensure reliability, while R factors <0.06 indicate high accuracy .

How can researchers resolve contradictions in reported reaction yields for brominated pyrrole derivatives?

Advanced

Contradictions often arise from variations in solvent polarity, catalyst loading, or moisture sensitivity. Systematic Design of Experiments (DoE) with variables like temperature, base strength, and reaction time can identify critical factors. For example, THF’s coordinating ability may stabilize intermediates differently than DMF, affecting yields. Cross-referencing computational predictions (e.g., transition state energies) with experimental data helps reconcile discrepancies .

What safety protocols are essential when handling 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate?

Q. Basic

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation.

- Store in airtight containers away from ignition sources (P210). Pre-lab safety exams with 100% pass rates are mandatory in advanced labs .

Advanced

Risk assessments should include compatibility with strong bases (e.g., NaH) and brominating agents. Emergency protocols for spills or inhalation exposure must align with GHS hazard codes (e.g., P201, P202) .

What role does this compound play in synthesizing pharmaceutical intermediates?

Advanced

The bromo substituent serves as a handle for functionalization into bioactive molecules. For example, it can undergo cross-coupling to introduce aryl groups for kinase inhibitors or undergo nucleophilic substitution to install amine moieties. The tert-butyl ester enhances solubility in organic solvents, facilitating late-stage modifications .

How can researchers leverage computational tools to design derivatives of this compound?

Advanced

Reaction design platforms like ICReDD integrate quantum mechanics (QM) and machine learning to predict regioselectivity and stability. Virtual screening of substituents (e.g., replacing bromine with iodine) can prioritize synthetic targets. Molecular dynamics simulations assess conformational flexibility, critical for drug-receptor interactions .

What purification strategies are recommended for eliminating byproducts in the final synthesis step?

Basic

Recrystallization from ethanol or hexane/ethyl acetate mixtures effectively removes unreacted starting materials. Column chromatography with silica gel (eluent: 20–30% ethyl acetate in hexane) separates esters from polar byproducts .

Advanced

High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric impurities. Membrane separation technologies (e.g., nanofiltration) may scale purification sustainably .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.